(4-Chloro-2-fluoro-5-methoxyphenyl)methanol
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Overview
Description
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanols .
Scientific Research Applications
(4-Chloro-2-fluoro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
- (5-Chloro-2-fluoro-4-methoxyphenyl)methanol
- (4-Fluoro-2-methoxyphenyl)methanol
Comparison: Compared to these similar compounds, (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern. The combination of chlorine, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specific binding affinities. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClFO2 |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
MXARVJRNGRVECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)Cl |
Origin of Product |
United States |
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